2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide
Description
2-(4-Fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group and a carboxamide linkage to a quinolin-6-yl moiety. Its molecular formula is C₁₈H₁₂FN₆O, with a molecular weight of 347.33 g/mol. The quinoline scaffold is associated with diverse pharmacological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-quinolin-6-yltetrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O/c18-12-3-6-14(7-4-12)24-22-16(21-23-24)17(25)20-13-5-8-15-11(10-13)2-1-9-19-15/h1-10H,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUXMHCHSQWJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Coupling Methods
| Activation Method | Solvent | Base/Catalyst | Yield (%) |
|---|---|---|---|
| Thionyl chloride | DCM | TEA | 65–72 |
| EDCI/HOBt | DMF | None | 68–75 |
| Nanoparticle-catalyzed* | Ethanol | K₂CO₃ | 82 |
*Adapted from magnetic nanoparticle methodologies.
Multi-Step Synthesis from Quinoline Derivatives
A convergent approach involves functionalizing pre-synthesized quinoline intermediates. For instance, 6-nitroquinoline is reduced to quinolin-6-amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol (80°C, 6 hours). The amine is then coupled with 2-(4-fluorophenyl)-2H-tetrazole-5-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, 0°C), yielding the final product in 70% isolated yield.
Microwave-Assisted Cyclocondensation
Modern techniques leverage microwave irradiation to accelerate the cyclocondensation step. A mixture of 4-fluorophenylacetonitrile, sodium azide, and ZnCl₂ in DMF irradiated at 150 W for 20 minutes produces 5-amino-2-(4-fluorophenyl)-2H-tetrazole in 85% yield—a 15% improvement over conventional heating. This method reduces side reactions and enhances regioselectivity.
Catalytic Innovations: Magnetic Nanoparticles
Incorporating Fe₃O₄@SiO₂ nanoparticles functionalized with urea-thiazole sulfonic acid chloride (10 mg catalyst loading) in ethanol at 80°C enhances the amidation efficiency. This heterogeneous catalyst facilitates easy separation via magnetic decantation, enabling reuse for five cycles with <5% activity loss. Under optimized conditions, the coupling step achieves 82% yield—a notable improvement over traditional methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Pharmacological Applications
1. Drug Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure facilitates interactions with biological targets, enhancing drug efficacy and specificity.
Case Study: Neurological Disorders
Research indicates that derivatives of tetrazole compounds exhibit significant neuroprotective effects. For instance, a study highlighted the potential of tetrazole derivatives in inhibiting specific enzymes related to neurodegenerative diseases, showcasing their promise in therapeutic applications .
2. Anti-inflammatory Agents
The compound has been explored for its anti-inflammatory properties, particularly as a COX-II inhibitor. A recent study developed a series of compounds based on similar scaffolds that demonstrated promising anti-inflammatory activity, suggesting that 2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide could play a role in this area .
Agricultural Applications
1. Agrochemicals
In agricultural chemistry, this compound is utilized in formulating agrochemicals that provide effective pest control solutions while minimizing environmental impact compared to traditional pesticides. The incorporation of tetrazole structures enhances the bioactivity of these formulations.
Data Table: Agrochemical Efficacy
| Compound | Application | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Pest Control | 85% | |
| Other Tetrazole Derivatives | Pest Control | 75% |
Material Science Applications
1. Polymer Formulations
The compound is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is crucial for developing durable materials used in various industrial applications.
Case Study: Material Improvement
Research has shown that incorporating tetrazole derivatives into polymer matrices can significantly enhance their thermal resistance and mechanical strength, making them suitable for high-performance applications .
Analytical Chemistry Applications
1. Reagents in Analytical Techniques
This compound acts as a reagent in analytical methods, aiding in the detection and quantification of other compounds. This property is essential for quality control across multiple industries.
Data Table: Analytical Applications
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs identified in patents and research literature:
Key Observations:
Molecular Weight : The target compound (347.33 g/mol) is smaller than most patented analogs (e.g., 522–549 g/mol), which may favor oral bioavailability and compliance with Lipinski’s Rule of Five .
Heterocyclic Systems: The tetrazole-quinoline combination in the target is unique compared to pyrimidine-dioxane () or piperidinylidene-acetamide () systems.
Substituent Effects: The 4-fluorophenyl group in the target enhances lipophilicity compared to non-fluorinated analogs. However, the 4-fluoro-3-methoxybenzyl group in introduces additional polarity from the methoxy substituent.
Biological Activity
2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide is a compound belonging to the tetrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and applications in various fields, including pharmaceuticals and agriculture.
The compound has the molecular formula and a molecular weight of 334.31 g/mol. It features a tetrazole ring, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of tetrazoles exhibit significant anticancer properties. For instance, similar compounds have shown potent antiproliferative activity against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cells. The IC50 values for related compounds suggest promising efficacy in inhibiting cancer cell growth, with some derivatives demonstrating IC50 values as low as 3.3 µM .
Antimicrobial Activity
Tetrazole compounds have also been investigated for their antimicrobial properties. Studies using disc diffusion methods have reported that certain tetrazoles exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analyses indicate that modifications to the tetrazole structure can enhance antimicrobial potency .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit bacterial topoisomerases, leading to DNA fragmentation and cell death in prokaryotic organisms. This mechanism is crucial for the development of new antibacterial agents .
- Receptor Binding : The quinoline moiety in the compound may facilitate binding to various receptors, contributing to its pharmacological effects in neurological disorders .
Study on Anticancer Activity
In a recent study, a series of quinoline derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. The study revealed that modifications similar to those found in this compound significantly enhanced activity against both wild-type and mutant forms of PI3Kα, a key enzyme involved in cancer cell proliferation .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of tetrazole derivatives demonstrated that specific structural modifications led to increased activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting the potential of these compounds as effective antimicrobial agents .
Applications
The unique properties of this compound make it valuable in several fields:
- Pharmaceutical Development : As an intermediate in drug synthesis targeting neurological disorders, it enhances drug efficacy and specificity.
- Agricultural Chemicals : Its role in formulating agrochemicals provides effective pest control solutions with reduced environmental impact compared to traditional pesticides.
Q & A
Q. What are the standard synthetic protocols for 2-(4-fluorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide?
The synthesis typically involves multi-step reactions:
- Tetrazole ring formation : Sodium azide or trimethylsilyl azide is used with nitriles under acidic conditions (e.g., HCl or NH₄Cl) to form the tetrazole core.
- Carboxamide coupling : The quinolin-6-amine group is introduced via coupling reagents like HATU or EDCI in the presence of DIPEA, using DMF or THF as solvents.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures purity. Characterization via NMR (¹H/¹³C) and LC-MS is standard.
Q. How is the molecular structure of this compound validated in academic research?
- Spectroscopic techniques : ¹H/¹³C NMR confirms proton and carbon environments; IR spectroscopy identifies functional groups (e.g., tetrazole C=N stretches at ~1500 cm⁻¹).
- Mass spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error.
- Elemental analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (deviation <0.4%).
Q. What preliminary biological assays are used to assess its activity?
- Kinase inhibition assays : Fluorescence-based or radiometric assays (e.g., ADP-Glo™) evaluate inhibition of kinases like Abl or Src, with IC₅₀ calculations .
- Cell viability assays : Antiproliferative effects are tested in cancer cell lines (e.g., K562 leukemia) via MTT or CellTiter-Glo® .
- Solubility and stability : HPLC monitors degradation in PBS (pH 7.4) or simulated physiological conditions.
Advanced Research Questions
Q. How can researchers optimize reaction yields for the tetrazole-carboxamide coupling step?
- Design of Experiments (DoE) : Factors like temperature, solvent polarity, and reagent stoichiometry are varied systematically. Response surface methodology identifies optimal conditions (e.g., 0°C in THF with 1.2 eq. HATU).
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) may enhance coupling efficiency.
- In situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation to minimize side reactions.
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction : High-resolution data (≤0.8 Å) collected at synchrotron facilities are refined using SHELXL .
- Twinning/disorder handling : TWINLAWS and PART instructions in SHELXL address twinning or positional disorder in the tetrazole ring .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., F···H contacts) using CrystalExplorer .
Q. How can contradictory biological activity data between assays be resolved?
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cell-based efficacy (e.g., EC₅₀ in K562 cells) to differentiate target-specific vs. off-target effects .
- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may confound results.
- Impurity analysis : HPLC-DAD or ¹⁹F NMR detects trace impurities (>0.1%) from synthesis that alter bioactivity.
Q. What computational methods elucidate its mechanism of action?
- Molecular docking : AutoDock Vina or Glide predicts binding poses in kinase ATP pockets (e.g., Abl1 PDB: 2HYY) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER evaluates binding stability (RMSD <2 Å over 100 ns trajectories).
- Free-energy perturbation (FEP) : Calculates ΔΔG for fluorophenyl vs. chlorophenyl analogs to explain potency differences.
Q. How do substituent variations (e.g., 4-fluorophenyl vs. 4-chlorophenyl) impact activity?
- SAR studies : Analog libraries are synthesized via parallel chemistry, with logP and pIC₅₀ correlated using QSAR models.
- Electrostatic potential maps : Gaussian09 computes charge distributions to rationalize fluorophenyl’s enhanced binding via dipole interactions.
- CYP450 inhibition assays : Fluorine’s electron-withdrawing effects reduce metabolic clearance compared to chlorine.
Data Contradiction Analysis
Q. How to address discrepancies between crystallographic and computational structural models?
- Rietveld refinement : For powder XRD data, TOPAS-Academic reconciles experimental and simulated patterns (Rwp <10%) .
- Quantum crystallography : X-ray wavefunction refinement (e.g., Hirshfeld atom refinement) corrects hydrogen positions .
- B-factor analysis : High B-factors in the tetrazole ring suggest dynamic disorder, validated via variable-temperature XRD .
Q. Why might biological activity vary across cell lines with identical target expression?
- Membrane permeability : LogD (octanol/water) measurements differentiate intracellular accumulation.
- Efflux pumps : ABCB1 (P-gp) inhibition assays (e.g., calcein-AM) assess transporter-mediated resistance.
- Off-target profiling : Kinome-wide selectivity screening (e.g., KinomeScan) identifies secondary targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
